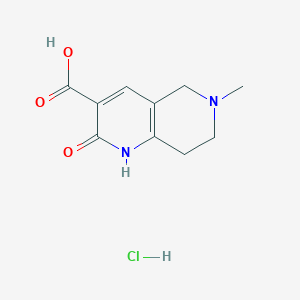
6-Methyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C10H13ClN2O3 and its molecular weight is 244.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
It is known that naphthyridines, the class of compounds to which it belongs, have a wide range of pharmacological activities, including anticancer, anti-human immunodeficiency virus (hiv), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .
Mode of Action
The mode of action of naphthyridines often involves the specific and differential functionalization of the naphthyridine core .
Biochemical Pathways
Naphthyridines are known to have a broad spectrum of biological applications, suggesting they may interact with multiple biochemical pathways .
Result of Action
Given the wide range of pharmacological activities of naphthyridines, it can be inferred that the compound may have diverse molecular and cellular effects .
Activité Biologique
6-Methyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acid hydrochloride (CAS No. 57605-17-1) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is C10H13ClN2O3, with a molecular weight of 244.67 g/mol. Its structure suggests potential interactions with various biological targets.
Antimicrobial Activity
Recent studies have indicated that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. For instance, related structures have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.
| Compound | Activity | Target Organisms |
|---|---|---|
| 6-Methyl-2-oxo-naphthyridine | Antimicrobial | S. aureus, E. coli |
| C75 (related compound) | FASN inhibitor | Cancer cells |
Anticancer Properties
Research has demonstrated that naphthyridine derivatives can inhibit fatty acid synthase (FASN), a critical enzyme in lipid metabolism linked to cancer progression. For example, C75, a synthetic fatty-acid synthase inhibitor similar in structure to our compound of interest, has been shown to impair mitochondrial function and reduce cell viability in various cancer models . This suggests that 6-Methyl-2-oxo-naphthyridine derivatives may also possess anticancer activities through similar pathways.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : By targeting enzymes involved in fatty acid synthesis.
- Disruption of Cellular Processes : Affecting mitochondrial function and reactive oxygen species (ROS) levels.
- Interaction with Nucleic Acids : Potentially affecting DNA replication and transcription processes.
Case Studies
Several studies have focused on the biological implications of naphthyridine derivatives:
- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various naphthyridine derivatives against pathogenic bacteria and fungi. The results indicated that modifications in the naphthyridine structure significantly influenced their bioactivity.
- Anticancer Research : A study investigated the effects of FASN inhibitors on cancer cell lines. The findings suggested that compounds similar to 6-Methyl-2-oxo-naphthyridine could reduce tumor growth by impairing lipid metabolism necessary for cancer cell proliferation.
Propriétés
IUPAC Name |
6-methyl-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3.ClH/c1-12-3-2-8-6(5-12)4-7(10(14)15)9(13)11-8;/h4H,2-3,5H2,1H3,(H,11,13)(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOXNMCIEIOZNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C=C(C(=O)N2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













